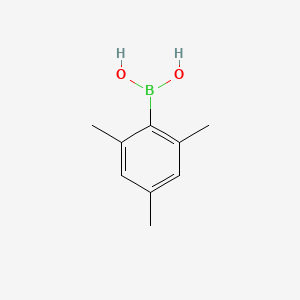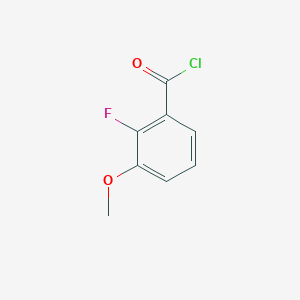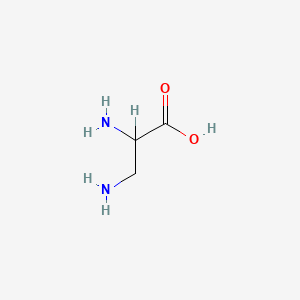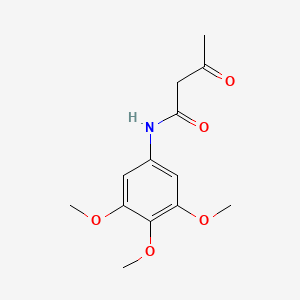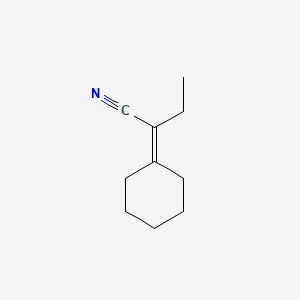
5-Fluoro-2'-deoxyuridine
Overview
Description
5-Fluoro-2’-deoxyuridine: is a fluorinated pyrimidine analog that has been extensively studied for its antiviral and antineoplastic properties. It is used as an experimental anticancer agent and shows activity against a variety of malignant neoplasms. This compound is also employed for renal function diagnosis and acts as an inhibitor of thymidylate synthetase and DNA synthesis .
Mechanism of Action
Target of Action
5-Fluoro-2’-deoxyuridine, also known as floxuridine, primarily targets thymidylate synthase , a crucial enzyme involved in DNA synthesis . This enzyme plays a significant role in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
Floxuridine is a pyrimidine analog that acts as an inhibitor of the S-phase of cell division . It masquerades as a pyrimidine-like molecule, preventing normal pyrimidines from being incorporated into DNA during the S phase of the cell cycle . The drug essentially stops DNA from forming in new and rapidly developing cells, which is a sign of a cancerous cell . Therefore, the floxuridine kills the cancerous cells .
Biochemical Pathways
Floxuridine primarily works by stopping the growth of newly born cells . It is rapidly catabolized to 5-fluorouracil, which is the active form of the drug . The primary effect is interference with DNA synthesis and to a lesser extent, inhibition of RNA formation through the drug’s incorporation into RNA, thus leading to the production of fraudulent RNA .
Pharmacokinetics
The oral bioavailability of 5-Fluoro-2’-deoxyuridine alone is approximately 4% . Coadministration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, can increase exposure to 5-Fluoro-2’-deoxyuridine and decrease exposure to its metabolites . For colorectal cancer and hepatic metastases, an average adult should be given an intra-arterial dosage of 0.1–0.6 mg/kg/day as a continuous infusion .
Result of Action
The result of 5-Fluoro-2’-deoxyuridine action is the inhibition of DNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells . This is achieved by the drug’s ability to prevent normal pyrimidines from being incorporated into DNA during the S phase of the cell cycle .
Action Environment
The action of 5-Fluoro-2’-deoxyuridine can be influenced by various environmental factors. For instance, resistance to 5-Fluoro-2’-deoxyuridine can develop in cancer cell cultures, among other means, by low-level Mycoplasma infection . Furthermore, the effectiveness of the drug can be enhanced by coadministration with other agents, such as THU, which can increase exposure to 5-Fluoro-2’-deoxyuridine and decrease exposure to its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2’-deoxyuridine typically involves the fluorination of 2’-deoxyuridine. One common method is the reaction of 2’-deoxyuridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure the selective introduction of the fluorine atom at the 5-position of the uracil ring .
Industrial Production Methods: Industrial production of 5-Fluoro-2’-deoxyuridine involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. The compound is typically crystallized from an appropriate solvent to obtain it in a pure form suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the uracil ring.
Hydrolysis: The compound can be hydrolyzed to yield 5-fluorouracil and deoxyribose.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride are commonly used.
Major Products Formed:
5-Fluorouracil: A major product formed through hydrolysis.
Deoxyribose: Another product formed during hydrolysis.
Scientific Research Applications
5-Fluoro-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used as an antineoplastic agent.
Floxuridine: A closely related compound that also inhibits thymidylate synthase.
Comparison:
5-Fluoro-2’-deoxyuridine vs. 5-Fluorouracil: Both compounds inhibit thymidylate synthase, but 5-Fluoro-2’-deoxyuridine is more specific in its action due to its structural similarity to deoxythymidine.
5-Fluoro-2’-deoxyuridine vs. Floxuridine: Both compounds are converted to FdUMP in vivo, but 5-Fluoro-2’-deoxyuridine is often preferred for its higher specificity and lower toxicity.
Properties
IUPAC Name |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274397 | |
| Record name | 5-Fluoro-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-28-7, 955-24-8, 50-91-9 | |
| Record name | NSC66259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC527320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | floxuridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-fluoro-2'-deoxyuridine is an antineoplastic antimetabolite that primarily targets thymidylate synthase (TS) []. Inside the cell, this compound is converted to its active metabolite, this compound 5'-monophosphate (FdUMP), which binds tightly to TS [, ].
A: FdUMP acts as a suicide inhibitor of TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate []. This complex prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis [, ].
A: Inhibition of TS by FdUMP leads to a depletion of dTTP pools, which are essential for DNA synthesis and repair [, ]. This depletion disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and cell death [, ].
ANone: The provided research papers do not contain information related to material compatibility and stability, catalytic properties, or computational chemistry and modeling of this compound.
A: The fluorine atom at the 5-position of the uracil ring is crucial for the activity of this compound [, , ]. This substitution allows FdUMP to mimic the structure of dUMP and bind to TS, ultimately leading to enzyme inhibition [, , ].
A: Yes, researchers have explored various structural modifications of this compound to enhance its therapeutic potential. Some studies focused on synthesizing lipophilic prodrugs, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8) and 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine (FUdR-dipalmitate) [, , , , ]. These prodrugs aim to improve the delivery of this compound to tumor cells and increase its intracellular retention [, , , , ].
A: While the lipophilic prodrugs demonstrated activity against various tumor models at lower doses compared to this compound, they also exhibited increased toxicity, limiting their therapeutic index [, ].
A: Encapsulation of this compound 5'-monophosphate (FdUMP) in human erythrocytes has been explored as a potential delivery strategy for liver-targeted therapy []. Additionally, incorporating lipophilic prodrugs into liposomes has been investigated to enhance delivery to tumor cells and control drug release [, ].
ANone: The provided research papers do not contain information related to these aspects.
A: this compound is rapidly cleared from the body via metabolism and urinary excretion []. Following intravenous administration, its metabolites, including 5-fluorouracil (5-fluorouracil), persist in various tissues for up to 72 hours [].
A: While both drugs exhibit similar pharmacokinetic profiles, some differences exist in the tissue distribution and levels of their active metabolites []. For example, after equimolar intravenous doses, the concentrations of FdUMP were found to be lower than those observed after 5-fluorouracil administration [].
A: The rapid elimination and metabolism of this compound contribute to its short half-life and necessitate continuous infusion for optimal therapeutic effect []. Additionally, the tissue-specific differences in the levels of active metabolites, such as FdUMP, may influence the drug's efficacy and toxicity in different organs [].
A: this compound has shown efficacy against various murine tumor models, including L1210 leukemia, P388 leukemia, Lewis Lung carcinoma, B16 melanoma, and adenocarcinoma 755 [, , ].
A: this compound has been evaluated in clinical trials for various solid tumors, including colorectal cancer, liver cancer, and pancreatic cancer [, , ].
A: One major mechanism of resistance to this compound is impaired nucleoside transport, which reduces the intracellular accumulation of the drug [, ].
A: Yes, mutations in the TS gene, particularly those within the Arg50 loop region, can lead to resistance to this compound by altering the binding affinity of FdUMP to the enzyme [, ].
ANone: Information on toxicity and safety profiles are not included as per the request to focus on scientific aspects.
ANone: The provided research papers do not contain information related to these aspects.
A: this compound was first synthesized in the 1950s and subsequently demonstrated promising antitumor activity []. Early clinical trials explored its use in various solid tumors []. Further research focused on developing its prodrugs and exploring novel drug delivery strategies to enhance its therapeutic index [, , , , , ].
A: Research on this compound resistance has contributed significantly to our understanding of tumor biology, particularly in the context of nucleotide metabolism and DNA replication [, ]. This knowledge can inform the development of novel therapeutic strategies targeting these pathways in cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


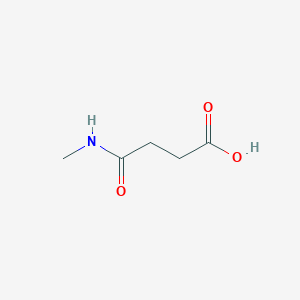

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)
